(E)-tert-butyl 3-(2-(benzyloxy)-4-bromophenyl)acrylate
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Overview
Description
(E)-tert-butyl 3-(2-(benzyloxy)-4-bromophenyl)acrylate is an organic compound that features a tert-butyl ester group, a benzyloxy substituent, and a bromophenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(2-(benzyloxy)-4-bromophenyl)acrylate typically involves the following steps:
Formation of the benzyloxy group: This can be achieved by reacting 2-bromo-4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Aldol condensation: The benzyloxy-substituted benzaldehyde is then subjected to an aldol condensation with tert-butyl acrylate in the presence of a base like sodium hydride or potassium tert-butoxide to form the desired (E)-isomer.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl 3-(2-(benzyloxy)-4-bromophenyl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-tert-butyl 3-(2-(benzyloxy)-4-bromophenyl)acrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a precursor to pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-tert-butyl 3-(2-(benzyloxy)-4-bromophenyl)acrylate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release active carboxylic acids, while the bromophenyl group can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole derivatives
Uniqueness
(E)-tert-butyl 3-(2-(benzyloxy)-4-bromophenyl)acrylate is unique due to its combination of a benzyloxy group, a bromophenyl group, and an acrylate ester
Properties
IUPAC Name |
tert-butyl (E)-3-(4-bromo-2-phenylmethoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrO3/c1-20(2,3)24-19(22)12-10-16-9-11-17(21)13-18(16)23-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAMWLCHFAVVMH-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=C(C=C(C=C1)Br)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=C(C=C(C=C1)Br)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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